molecular formula C9H10N4O B13757736 6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde CAS No. 1184920-26-0

6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde

Cat. No.: B13757736
CAS No.: 1184920-26-0
M. Wt: 190.20 g/mol
InChI Key: DZLSTDDXRXALEM-UHFFFAOYSA-N
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Description

6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the ethylamino group and the carbaldehyde functional group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl isocyanate, followed by cyclization with formic acid to introduce the carbaldehyde group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, which are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde is unique due to the presence of both the ethylamino and carbaldehyde groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

CAS No.

1184920-26-0

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

6-(ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde

InChI

InChI=1S/C9H10N4O/c1-2-10-8-3-4-9-11-7(6-14)5-13(9)12-8/h3-6H,2H2,1H3,(H,10,12)

InChI Key

DZLSTDDXRXALEM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN2C=C(N=C2C=C1)C=O

Origin of Product

United States

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